molecular formula C15H18N4O3 B14991377 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14991377
M. Wt: 302.33 g/mol
InChI Key: VZKDSZBBTQTIOU-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the triazole ring.

    Hydroxymethylation: The hydroxymethyl group is added to the triazole ring through a hydroxymethylation reaction.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Chemical Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the synthesis of other chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide include other triazole derivatives such as:

These compounds share structural similarities but differ in their functional groups and specific properties, making this compound unique in its applications and effects.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-(hydroxymethyl)-N-prop-2-enyltriazole-4-carboxamide

InChI

InChI=1S/C15H18N4O3/c1-3-9-16-15(21)14-13(10-20)17-19(18-14)11-5-7-12(8-6-11)22-4-2/h3,5-8,20H,1,4,9-10H2,2H3,(H,16,21)

InChI Key

VZKDSZBBTQTIOU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC=C)CO

Origin of Product

United States

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